molecular formula C10H9FO3 B1349949 Methyl 3-fluorobenzoylacetate CAS No. 260246-17-1

Methyl 3-fluorobenzoylacetate

Cat. No. B1349949
CAS RN: 260246-17-1
M. Wt: 196.17 g/mol
InChI Key: SMVCLVGDGBKTMN-UHFFFAOYSA-N
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Description

Methyl 3-fluorobenzoylacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects.

Scientific Research Applications

  • Chemical Sensing and Bio-imaging : Methyl 3-fluorobenzoylacetate derivatives have been used in the development of chemical sensors. For example, a study by Ye et al. (2014) discusses the synthesis of a fluorogenic chemosensor for detecting Al3+ ions, demonstrating its potential application in living cell imaging (Ye et al., 2014).

  • Synthesis of Pharmaceutical Compounds : This compound plays a role in the synthesis of various pharmaceuticals. Jian-zhong (2010) explored the synthesis of Methyl 2-amino-5-fluorobenzoate, highlighting the importance of Methyl 3-fluorobenzoylacetate derivatives in pharmaceutical manufacturing (Yin Jian-zhong, 2010).

  • Antimicrobial Research : Some derivatives of Methyl 3-fluorobenzoylacetate have been studied for their antimicrobial properties. For instance, a study by Saeed et al. (2010) synthesized novel thiazolines derived from Methyl 3-fluorobenzoylacetate and evaluated their antibacterial and antifungal activities (Saeed et al., 2010).

  • Environmental Science : This compound has been used in studies related to environmental science. For example, Prenafeta-Boldú et al. (2001) used fluorinated analogs of toluene, which relate to Methyl 3-fluorobenzoylacetate in structure, to study fungal metabolism of toluene, highlighting its role in environmental biodegradation processes (Prenafeta-Boldú et al., 2001).

Mechanism of Action

Target of Action

Methyl 3-fluorobenzoylacetate is a chemical compound with a specific structure and properties . It’s important to note that the targets of a compound are usually determined through extensive biochemical and pharmacological studies.

Action Environment

The action, efficacy, and stability of Methyl 3-fluorobenzoylacetate can be influenced by various environmental factors . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins.

properties

IUPAC Name

methyl 3-(3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCLVGDGBKTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374651
Record name methyl 3-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluorobenzoylacetate

CAS RN

260246-17-1
Record name methyl 3-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260246-17-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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